S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate
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Overview
Description
S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate: is a compound that features an indole ring, which is a significant nitrogen-based heterocycle. Indole derivatives are known for their wide range of biological activities and are commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate typically involves the functionalization of the indole ring. One common method is the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process often starts with ortho-substituted anilines or halobenzenes, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized catalysts to achieve the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-based alcohols .
Scientific Research Applications
S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses . The compound may also interact with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
(1H-Indol-3-yl)methanamine: This compound shares the indole ring structure and is used in similar applications.
Indole-3-acetic acid: Known for its role as a plant growth hormone, this compound also features the indole ring.
(S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester: Another indole derivative with applications in medicinal chemistry.
Uniqueness: S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethanethioate moiety, in particular, differentiates it from other indole derivatives and contributes to its unique properties and applications .
Properties
CAS No. |
919295-75-3 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
S-[3-(1H-indol-3-yl)-2-oxopropyl] ethanethioate |
InChI |
InChI=1S/C13H13NO2S/c1-9(15)17-8-11(16)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7,14H,6,8H2,1H3 |
InChI Key |
VFTICADFEWRDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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